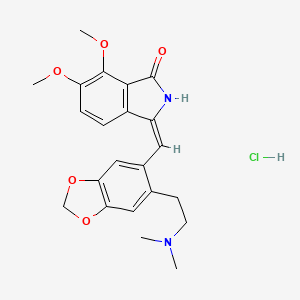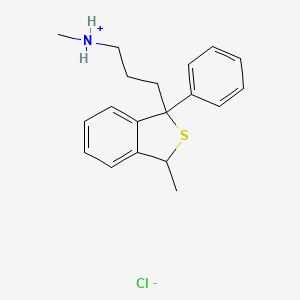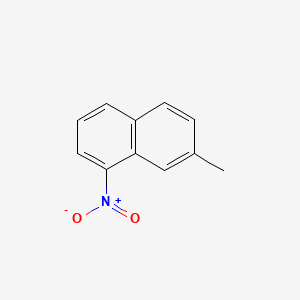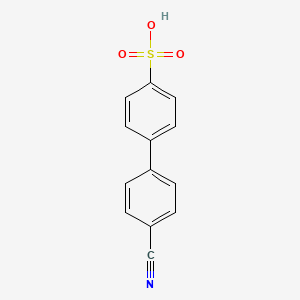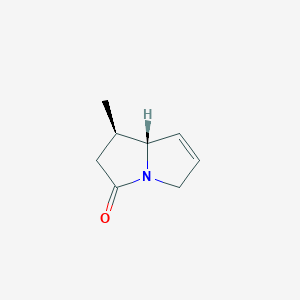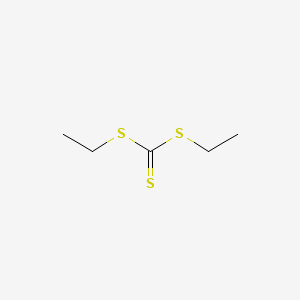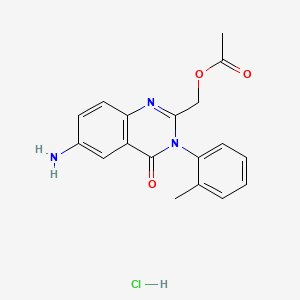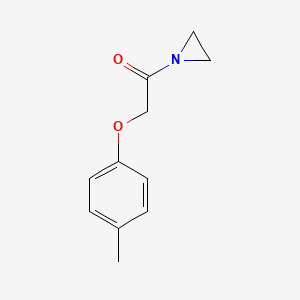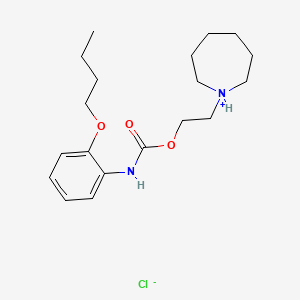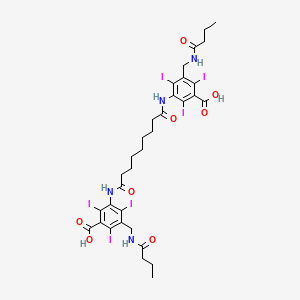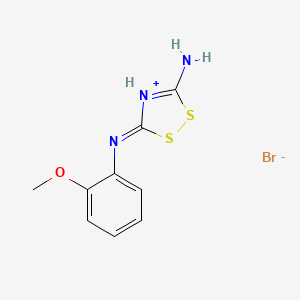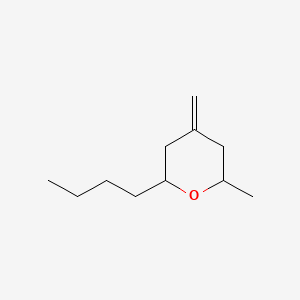
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- is a chemical compound with a unique structure that includes a pyran ring. This compound is part of the larger family of pyrans, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of 2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- involves several steps. One common method is the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and interactions with various biomolecules. Industrially, it can be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- can be compared with other similar compounds such as tetrahydro-2-methylfuran and tetrahydropyran. These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of 2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- lies in its specific substituents and the resulting chemical behavior .
Properties
CAS No. |
24237-02-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-butyl-6-methyl-4-methylideneoxane |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11-8-9(2)7-10(3)12-11/h10-11H,2,4-8H2,1,3H3 |
InChI Key |
XPOKALKENSYQGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=C)CC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
